8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Overview
Description
8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a mercapto group, a methyl group, and an oxopropyl group attached to a dihydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an appropriate oxopropyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the mercapto group. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems. The use of catalysts and advanced reaction monitoring techniques ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxopropyl group can be reduced to the corresponding alcohol.
Substitution: The methyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction of the oxopropyl group results in the corresponding alcohol.
Scientific Research Applications
8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-MERCAPTO-3-METHYL-7-(2-OXO-2-PHENYL-ETHYL)-3,7-DIHYDRO-PURINE-2,6-DIONE
- 8-MERCAPTO-3-METHYL-7-PROPYL-3,7-DIHYDRO-PURINE-2,6-DIONE
- 8-MERCAPTO-1,3-DIMETHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
What sets 8-MERCAPTO-3-METHYL-7-(2-OXOPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the oxopropyl group, in particular, distinguishes it from other derivatives and contributes to its distinct properties.
Properties
IUPAC Name |
3-methyl-7-(2-oxopropyl)-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-4(14)3-13-5-6(10-9(13)17)12(2)8(16)11-7(5)15/h3H2,1-2H3,(H,10,17)(H,11,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCJUASDLWPYGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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